3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl, ethoxyphenyl, and dimethyl groups
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-ethoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with 2,5-dimethylpyrazole under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in molecular docking studies to understand its interactions with biological targets, aiding in the design of more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:
2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound shares the pyrazolo[1,5-a]pyrimidine core but differs in the functional groups attached, leading to different chemical and biological properties.
4-chlorophenyl 4-ethoxyphenyl sulfone: Although structurally different, this compound also contains chlorophenyl and ethoxyphenyl groups, making it a point of comparison for studying the effects of these substituents.
Properties
Molecular Formula |
C23H21ClN4O2 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-4-30-19-11-9-18(10-12-19)26-23(29)20-13-28-22(25-14(20)2)21(15(3)27-28)16-5-7-17(24)8-6-16/h5-13H,4H2,1-3H3,(H,26,29) |
InChI Key |
YQUIRRAZQUHRHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN3C(=C(C(=N3)C)C4=CC=C(C=C4)Cl)N=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.